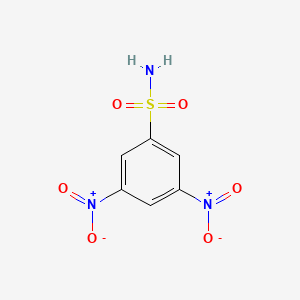

3,5-Dinitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

50825-96-2 |

|---|---|

Molecular Formula |

C6H5N3O6S |

Molecular Weight |

247.19 g/mol |

IUPAC Name |

3,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H,(H2,7,14,15) |

InChI Key |

XBQMHUKBFHTGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the primary applications of 3,5-dinitrobenzenesulfonamide is its use as a fungicide. The compound has been shown to effectively control soil fungi when applied in appropriate formulations. For instance, 4-chloro-3,5-dinitrobenzenesulfonamide has been developed as a soil fungicide that can be directly applied to affected areas to manage fungal infestations .

Herbicidal Activity

Additionally, derivatives of this compound have been utilized as herbicides. Specifically, 3,5-dinitro-N,N-di(n-propyl)sulfanilamide has been recognized for its pre-emergent herbicidal activity . This compound's effectiveness in controlling weed growth while minimizing harm to crops makes it a valuable tool in agricultural practices.

Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo transformations allows chemists to create complex molecules with diverse functionalities. For instance, it has been involved in the synthesis of β-glycosyl amides from N-glycosyl precursors . The conversion processes often yield moderate to high efficiencies depending on the reaction conditions.

Development of New Compounds

Research has demonstrated that this compound can be modified to produce new sulfonamide derivatives with enhanced properties. For example, studies have shown that by reacting this compound with different amines or glycosides, researchers can generate a variety of β-glycosyl sulfonamides . These derivatives are valuable for further chemical exploration and potential applications in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development

The structural features of this compound make it an interesting candidate for drug development. Its sulfonamide group is known for antibacterial properties, which could be leveraged in creating new antimicrobial agents. Research into its derivatives continues to explore their biological activities and therapeutic potentials .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Mechanism : The sulfonamide group (-SO₂-NH₂) acts as a leaving group due to its electron-withdrawing nitro substituents, facilitating nucleophilic attack.

Reagents and Conditions :

-

Amines/Ammonia : React with ammonia or amines in solvents like acetone, ethyl acetate, or DMF at controlled temperatures (-50°C to 10°C) to selectively displace the sulfonyl group without attacking the nitro-substituted benzene ring .

-

Thiols : Displacement by thiols (e.g., thioacetic acid) under basic conditions (e.g., Cs₂CO₃) produces thioesters .

-

Alcohols : Reaction with alcohols in the presence of pyridine yields sulfonate esters.

Products :

-

Sulfonamide derivatives : Formed via amine substitution (e.g., N-substituted sulfanilamides) .

-

Sulfonate esters : Result from alcohol substitution.

Applications :

-

Anti-leishmanial agents : N-substituted derivatives exhibit IC₅₀ values as low as 8.84 µM against Leishmania donovani .

-

Fungicides : 3,5-Dinitrosulfanilamides show fungicidal activity .

Reduction Reactions

Mechanism : Nitro groups (-NO₂) are reduced to amino groups (-NH₂) under catalytic hydrogenation or chemical reduction.

Reagents and Conditions :

-

Hydrogen gas : With catalysts like Pd/C or PtO₂ at room temperature .

-

Chemical reductants : Tin(II) chloride or other metal-based reductants.

Products :

-

Diamino derivatives : 3,5-Diaminobenzenesulfonamide.

-

Glycosylamines : Intermediate steps in carbohydrate synthesis .

Applications :

-

Biological studies : Reduced derivatives are used in protein modification and drug development.

-

Synthetic intermediates : Serve as precursors for further functionalization .

| Reducing Agent | Conditions | Products | Source |

|---|---|---|---|

| H₂ with Pd/C | Room temperature | Diamino derivatives | |

| PtO₂/H₂ | Ethanol, room temperature | Glycosylamines (intermediates) |

Oxidation Reactions

Mechanism : Limited data suggests possible oxidation under strong conditions, though less commonly explored.

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic environments.

Products :

-

Oxidized derivatives (specific structures not detailed in available sources).

Comparative Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Dinitroaniline Herbicides

Dinitroaniline herbicides share a core benzene ring substituted with nitro groups and alkylamino side chains. Below is a detailed comparison of Oryzalin with Pendimethalin and Prodiamine, two closely related compounds.

Chemical and Physical Properties

Key Observations :

Soil Persistence :

- Oryzalin: Half-life >60 days .

- Pendimethalin: Half-life ~30–90 days (varies with soil type) .

- Prodiamine: Half-life ~60–120 days, reflecting higher stability .

Environmental and Regulatory Profiles

Preparation Methods

Key Steps and Conditions

-

Intermediate Synthesis : 3,5-Dinitrobenzenesulfonyl chloride is prepared via sulfonation and nitration of benzene derivatives.

-

Amination : The sulfonyl chloride is dissolved in polar aprotic solvents (e.g., C₃–C₆ ketones, carboxylic acid esters, DMF, DMSO, or cyclic ethers) and cooled to -50°C to 10°C .

-

Ammonia Addition : Gaseous or solvent-dissolved ammonia is added slowly (2 equivalents per sulfonyl chloride equivalent) to avoid side reactions. Excess ammonia is removed post-reaction.

Critical Parameters

Yield : High (>80%) under optimized conditions, contingent on minimizing impurities like 3,5-dinitrosulfanilamide.

Nitration of Benzenesulfonamide Derivatives

This approach involves introducing nitro groups into a sulfonamide framework. The sulfonamide group acts as a meta-directing substituent, guiding nitration to the 3- and 5-positions.

Key Steps and Conditions

Challenges and Considerations

-

Directing Effects : The sulfonamide group strongly directs nitration to the meta positions, but competing electron-withdrawing effects may require careful control of reaction time and temperature.

-

Substituent Influence : Additional substituents (e.g., methylamino groups) can alter reactivity and require modified conditions.

Yield : Moderate (45–70%), depending on substituent effects and nitration efficiency.

Sulfonation Followed by Nitration

This method involves sequential sulfonation and nitration of benzene to install functional groups in the desired positions.

Key Steps and Conditions

-

Sulfonation : Benzene is sulfonated using fuming sulfuric acid (SO₃ complex) to yield benzenesulfonic acid.

-

Nitration : The sulfonic acid derivative is nitrated with HNO₃/H₂SO₄ to introduce nitro groups at the 3- and 5-positions.

-

Amidation : The sulfonic acid is converted to sulfonyl chloride (e.g., using PCl₅), followed by reaction with ammonia.

Limitations

-

Step Complexity : Requires multiple steps with intermediate purification.

-

Regioselectivity : Achieving exclusive 3,5-dinitration may demand stringent control over nitration conditions.

Yield : Variable (40–60%), dependent on nitration efficiency and side reactions.

Alternative Routes via Pre-Nitrated Intermediates

Some methods utilize pre-nitrated benzene derivatives to streamline synthesis.

Example: Chlorobenzene Derivatives

-

Sulfonation and Nitration : Chlorobenzene is sulfonated and nitrated to form 4-chloro-3,5-dinitrobenzenesulfonate.

-

Amidation : The sulfonate is reduced or converted to a sulfonyl chloride, followed by amination.

Yield : Moderate (50–65%), contingent on efficient displacement of chlorine.

Data Summary: Method Comparison

Research Findings and Optimization Strategies

Key Insights

-

Temperature Control : In the amination of sulfonyl chlorides, -50°C to 10°C ensures selective displacement of the sulfonyl chloride’s chlorine, avoiding nuclear substitution.

-

Solvent Choice : Polar aprotic solvents stabilize intermediates and enhance nucleophilic attack by ammonia.

-

Nitration Efficiency : Nitration of sulfonamides benefits from strong nitrating agents (e.g., HNO₃/H₂SO₄) but risks over-nitration or side reactions at elevated temperatures.

Q & A

Basic: What are the critical physicochemical properties of 3,5-Dinitrobenzenesulfonamide for experimental design?

Answer:

Key properties include:

Methodological Guidance:

- For aqueous systems, pre-dissolve in DMSO or ethanol (≤1% v/v) to enhance solubility.

- Store in amber vials at 4°C to prevent photodegradation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing or preparing solutions.

- First Aid:

- Disposal: Follow local regulations for hazardous waste; incineration is recommended .

Advanced: How to optimize this compound concentrations for inducing polyploidy in plant tissue cultures?

Answer:

Methodology:

- Dose-Response Testing: Start with 5–50 µM in culture media for 24–72 hours .

- Tissue-Specific Adjustments: For Vitex agnus-castus, 10 µM for 48 hours achieved 30% polyploidy without cytotoxicity .

- Solvent Control: Use DMSO (≤0.1% v/v) to avoid solvent-induced stress .

Data Contradiction Analysis:

- Discrepancies in efficacy may arise from tissue type (e.g., meristem vs. callus), exposure duration, or genetic variability. Validate protocols using flow cytometry to confirm ploidy .

Advanced: How to resolve analytical inconsistencies in quantifying this compound residues?

Answer:

Analytical Techniques:

| Method | Conditions | Sensitivity | Source |

|---|---|---|---|

| HPLC-UV | C18 column, 40:60 acetonitrile/water | 0.1 µg/mL | |

| LC-MS/MS | ESI+ mode, m/z 347→213 (quantitative) | 0.01 µg/mL | Inferred from pesticide standards |

Troubleshooting:

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges for environmental samples.

- Degradation: Analyze fresh samples or store at -20°C to prevent hydrolysis .

Basic: What are the validated applications of this compound in academic research?

Answer:

- Mutagenesis: Induces polyploidy in plants (e.g., Vitex, Chrysanthemum) via antimitotic activity .

- Herbicide Metabolism Studies: Used to investigate detoxification pathways in weeds (e.g., cytochrome P450 interactions) .

Advanced: How does solvent selection impact the stability and bioactivity of this compound?

Answer:

- Aqueous Systems: Low water solubility limits bioavailability; surfactants (e.g., Tween-20) can enhance dispersion .

- Organic Solvents: DMSO increases cellular uptake but may reduce stability over time. Pre-test solvent toxicity using viability assays (e.g., MTT) .

- Storage Stability: Solutions in acetone or ethanol retain >90% activity for 30 days at 4°C .

Advanced: How to address contradictions in reported ecotoxicological data for this compound?

Answer:

- Source Variability: Differences in test organisms (e.g., Daphnia vs. algae) or exposure conditions (static vs. flow-through systems). Standardize protocols per OECD guidelines.

- Degradation Products: Monitor metabolites (e.g., nitro-reduced derivatives) via LC-MS, as they may exhibit higher toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.